molecular formula C15H14N2OS B3039022 8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 950858-27-2

8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B3039022
CAS No.: 950858-27-2
M. Wt: 270.4 g/mol
InChI Key: KRRGYBDUPYZGLS-UHFFFAOYSA-N
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Description

8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one is a complex organic compound belonging to the dibenzothiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides . This reaction is carried out under specific conditions to ensure the formation of the desired thiazepine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one can be compared with other similar compounds in the dibenzothiazepine family, such as quetiapine . While quetiapine is primarily used as an antipsychotic agent targeting serotonin and dopamine receptors

List of Similar Compounds

  • Quetiapine
  • Dibenzothiazepine derivatives
  • Other thiazepine-based compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-5-ethylbenzo[b][1,4]benzothiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-17-12-9-10(16)7-8-14(12)19-13-6-4-3-5-11(13)15(17)18/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRGYBDUPYZGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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